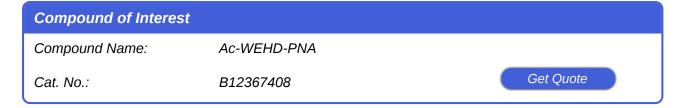


Application Notes and Protocols for Ac-WEHDpNA Caspase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Ac-WEHD-pNA** (Acetyl-Tryptophan-Glutamic acid-Histidine-Aspartic acid p-nitroanilide) assay is a colorimetric method for the sensitive detection of caspase-1, caspase-4, and caspase-5 activity. These inflammatory caspases are key players in the innate immune response. Caspase-1 is activated by the canonical inflammasome pathway and is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Caspases-4 and -5 (caspase-11 in mice) are activated through the non-canonical inflammasome pathway by direct binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4][5][6][7][8] Activation of these caspases leads to the cleavage of Gasdermin D, inducing pyroptosis, a pro-inflammatory form of cell death.[3] This application note provides a detailed protocol for utilizing a compatible cell lysis buffer for the effective measurement of **Ac-WEHD-pNA** cleavage.

Principle of the Assay

The assay utilizes the synthetic tetrapeptide **Ac-WEHD-pNA** as a substrate.[2][9] In the presence of active caspase-1, -4, or -5, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The liberated pNA can be quantified by measuring its absorbance at 405 nm.[1][10][11] The amount of pNA released is directly proportional to the enzymatic activity of the caspases in the cell lysate.



Cell Lysis Buffer Compatibility

The choice of cell lysis buffer is critical for maintaining the enzymatic activity of caspases and ensuring compatibility with the downstream colorimetric assay. An optimal lysis buffer should efficiently lyse cells without denaturing the caspases or interfering with the pNA absorbance reading. Based on a review of established protocols, a recommended lysis buffer formulation is provided below.

Recommended Lysis Buffer Formulation

A lysis buffer containing a non-ionic detergent like CHAPS is recommended for preserving caspase activity.

Component	Stock Concentration	Final Concentration	Purpose
HEPES, pH 7.4	1 M	50 mM	Buffering agent to maintain physiological pH.[10][12]
CHAPS	10% (w/v)	0.1% - 5 mM	A mild, non-denaturing zwitterionic detergent for cell lysis.[10][12] [13]
DTT	1 M	5 - 10 mM	Reducing agent to maintain the reduced state of the caspase active site cysteine. [12][14][15]
EDTA-free Protease Inhibitor Cocktail	100X	1X	Prevents degradation of caspases by other cellular proteases. EDTA is omitted as it can interfere with some downstream applications.[16][17] [18][19][20]



Note: It is crucial to add the DTT and protease inhibitor cocktail to the lysis buffer immediately before use to ensure their effectiveness.

Experimental Protocols

A. Preparation of Reagents

- Lysis Buffer (1X): Prepare the lysis buffer by diluting the stock solutions in nuclease-free water to the final concentrations listed in the table above. Keep the lysis buffer on ice.
- Assay Buffer (1X): A suitable assay buffer is essential for optimal caspase activity. A
 recommended formulation is: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5
 mM DTT.[21]
- Ac-WEHD-pNA Substrate (4 mM): Reconstitute the Ac-WEHD-pNA substrate in sterile DMSO.[11] Store aliquots at -20°C and protect from light.
- pNA Standard (10 mM): Prepare a stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve for quantifying the amount of pNA released in the assay.

B. Cell Lysis Protocol

- Cell Culture and Treatment: Plate cells at a desired density and treat with appropriate stimuli to induce inflammasome activation.
- Cell Harvesting:
 - Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
 - Adherent cells: Scrape cells in ice-cold PBS and pellet by centrifugation. Wash the cell pellet once with ice-cold PBS.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A recommended volume is 100 μ L per 1-5 x 10^6 cells.
- Incubation: Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing.



- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Lysate Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube. Keep the lysate on ice for immediate use or store at -80°C for later analysis.
- Protein Quantification: Determine the protein concentration of the cell lysate using a
 detergent-compatible protein assay, such as the BCA assay. This is necessary for
 normalizing the caspase activity.

C. Ac-WEHD-pNA Assay Protocol

- Prepare pNA Standard Curve: Prepare a series of pNA standards (e.g., 0, 10, 20, 50, 100, 200 μ M) by diluting the 10 mM pNA stock in 1X Assay Buffer.
- · Reaction Setup:
 - \circ In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.
 - Add 50 μL of 2X Reaction Buffer to each well. A 2X Reaction Buffer can be prepared with
 40 mM HEPES (pH 7.4), 4 mM EDTA, 0.2% CHAPS, and 10 mM DTT.
 - $\circ~$ Include a blank control for each sample containing 50 μL of Lysis Buffer instead of cell lysate.
- Substrate Addition: Add 5 μ L of the 4 mM **Ac-WEHD-pNA** substrate to each well. The final concentration of the substrate will be 200 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time
 may need to be optimized depending on the level of caspase activity.
- Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[1]
 [11]

D. Data Analysis

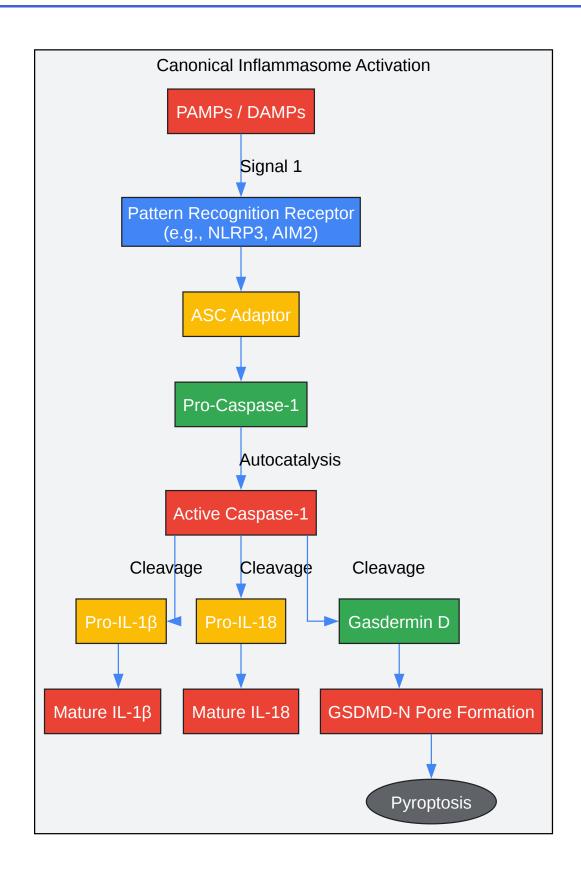


- Correct for Background: Subtract the absorbance value of the blank (no lysate) from the absorbance values of the samples.
- Quantify pNA Production: Use the pNA standard curve to determine the concentration of pNA produced in each sample.
- Calculate Caspase Activity: Express the caspase activity as the amount of pNA released per unit of protein per unit of time (e.g., nmol pNA/mg protein/hour).
- Fold Increase: The results can also be expressed as the fold increase in caspase activity in treated samples compared to untreated controls.

Visualization of Pathways and Workflow Signaling Pathways

The **Ac-WEHD-pNA** assay measures the activity of caspases involved in two distinct inflammasome pathways: the canonical and non-canonical pathways.

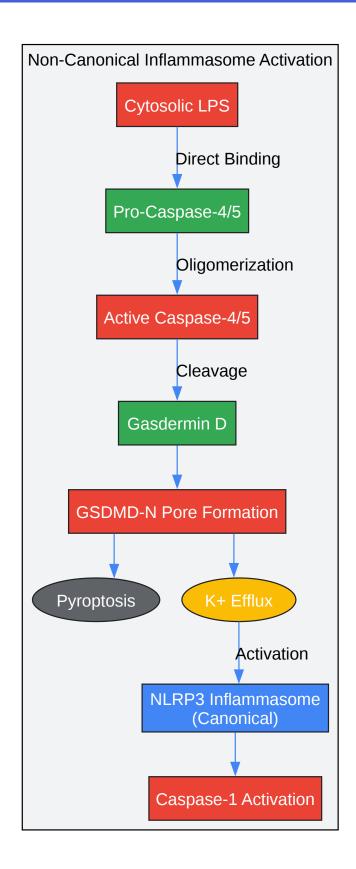




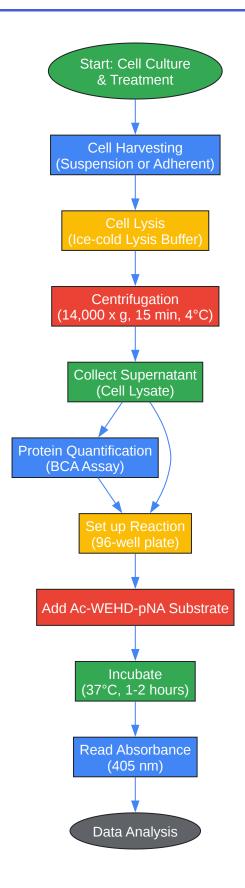
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Caption: Canonical Inflammasome Pathway.









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